
1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene is an organic compound characterized by the presence of bromine, nitro, and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by nitration and the introduction of the trifluoromethylthio group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly affecting the trifluoromethylthio group, leading to the formation of sulfoxides or sulfones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, while the trifluoromethylthio group can influence the compound’s overall reactivity and stability. These interactions can affect molecular pathways, leading to the compound’s observed effects in different applications.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-4-nitrobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-(3-Bromopropyl)-3-(trifluoromethylthio)benzene: Similar structure but without the nitro group, leading to variations in its chemical behavior and applications.
Properties
Molecular Formula |
C10H9BrF3NO2S |
|---|---|
Molecular Weight |
344.15 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-5-1-2-7-3-4-8(15(16)17)9(6-7)18-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI Key |
FFBJWYXXQWILDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


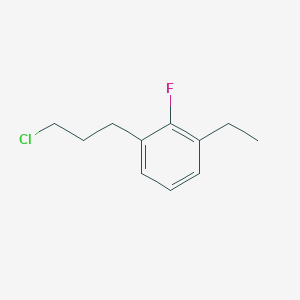
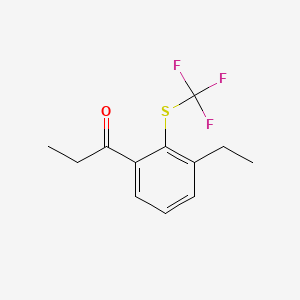

![tert-Butyl 4-(((S)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048963.png)
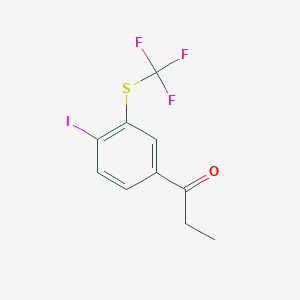

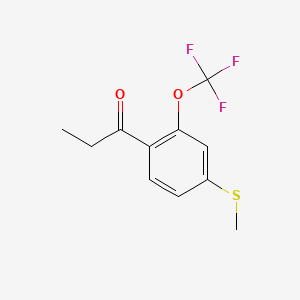

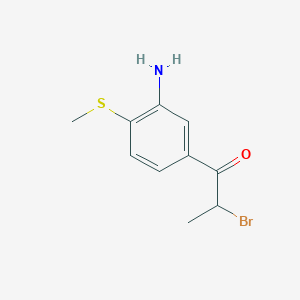
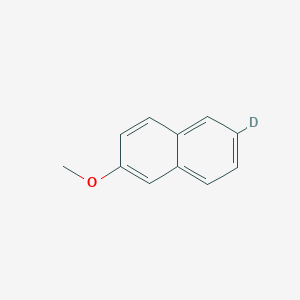
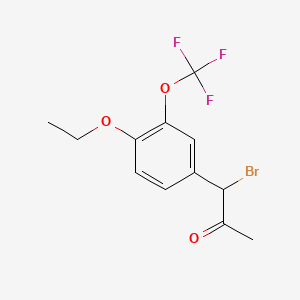
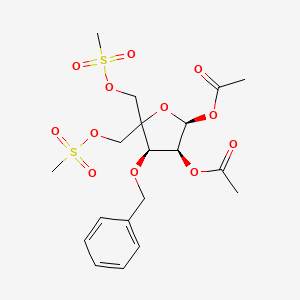
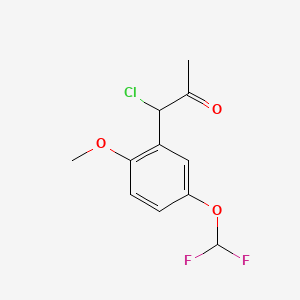
![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)
